Naringin dihydrochalcone (NDC) is a dihydrochalcone derived from naringin, a flavanone glycoside naturally found in citrus fruits, particularly grapefruit. [, , ] While naringin itself contributes to the bitter taste of these fruits, NDC exhibits an intensely sweet flavor, being approximately 300-1800 times sweeter than sucrose. [, ] This dramatic taste conversion, alongside its various bioactive properties, makes NDC a compound of significant interest in food science and pharmaceutical research. [, ]
Several methods have been explored for the synthesis of NDC. A common approach involves the catalytic hydrogenation of naringin using catalysts like Raney nickel. [] This reaction is typically carried out under controlled conditions of temperature, pressure, pH, and catalyst loading to achieve optimal yield and purity. [] For instance, one study achieved a 90% yield of NDC by conducting the hydrogenation reaction at 45°C, 0.5 MPa hydrogen pressure, pH 13, 5% Raney nickel loading, and a reaction time of 4 hours. []
Alternative approaches utilize enzymatic methods for NDC synthesis. One study successfully employed Bacillus megaterium CYP102A1 monooxygenase mutants for the regioselective hydroxylation of NDC, leading to the production of neoeriocitrin dihydrochalcone. [] This method highlights the potential of biocatalytic approaches for the synthesis of NDC and its derivatives. []
A key chemical transformation involving NDC is its regioselective acylation. [] Studies have demonstrated that lipase enzymes can catalyze the acylation of NDC at specific hydroxyl groups, enabling the synthesis of derivatives with altered physicochemical properties. [, ] For instance, a study successfully employed Lipozyme TL IM in a flow microreactor to achieve regioselective acylation of NDC, achieving high yields within a short reaction time. [] This approach highlights the potential for tailoring the properties of NDC through targeted chemical modifications. []
Another significant reaction is the deuteration of NDC. [] This involves the replacement of specific hydrogen atoms with deuterium isotopes, often using reagents like sodium formate and methanol-d1 in the presence of palladium on carbon catalyst. [] This reaction allows for the generation of deuterated NDC derivatives, which are valuable tools in metabolic studies and other research applications. []
NDC's sweetness perception arises from its interaction with taste receptors located on the tongue. [] While the exact mechanism is not fully elucidated, it is believed that the "J"-shaped conformation of NDC allows it to bind effectively to sweet taste receptors, triggering a signaling cascade that ultimately leads to the perception of sweetness. [] This interaction is thought to be similar to that of other sweet-tasting dihydrochalcones and differs from the mechanism of action of sugars like sucrose. []
Naringin dihydrochalcone is a white, crystalline powder that exhibits limited solubility in water at room temperature. [] Its solubility is influenced by factors such as temperature, pH, and the presence of co-solvents. [] Studies have investigated the solubility of NDC in various solvents, including water, ethyl acetate, and mixtures of methanol or ethanol with water. [] These studies have revealed that NDC's solubility generally increases with increasing temperature. [] Additionally, the use of co-solvents or cyclodextrin inclusion complexes has been explored as a means to enhance its solubility and bioavailability. [, ]
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